Demonstrated Synthetic Utility: A 50% Yield in a Key Suzuki-Miyaura Cross-Coupling Step
The primary value of 6-Bromo-4-(4-pyridinyl)quinoline is as a synthetic intermediate. A specific, quantitative example of its utility is documented in a GSK patent (US20080300239A1) for synthesizing PI3K inhibitors. The compound underwent a Suzuki-Miyaura cross-coupling with 5-methylsulfonyl pyridine-3-boronic acid to yield the target inhibitor with an isolated yield of 50% [1]. This yield is comparable to or exceeds the yields reported for Suzuki couplings on more common dihalogenated quinoline substrates like 6-bromo-4-chloroquinoline, which are known for their complex chemoselectivity [2]. This demonstrates that the pre-installed 4-pyridinyl group does not interfere with, and may even be beneficial for, efficient palladium-catalyzed diversification at the 6-position.
| Evidence Dimension | Isolated Reaction Yield (Suzuki-Miyaura Cross-Coupling) |
|---|---|
| Target Compound Data | 50% isolated yield for the synthesis of 6-[5-(methylsulfonyl)-3-pyridinyl]-4-(4-pyridinyl)quinoline. |
| Comparator Or Baseline | Suzuki-Miyaura cross-couplings on 6-bromo-4-chloroquinoline are described as having similar moderate yields, with a noted challenge of achieving chemoselectivity between the two halogens. |
| Quantified Difference | Comparable yield to less functionalized, more problematic dihalogenated substrates, but with the advantage of a pre-installed pharmacophore. |
| Conditions | 6-Bromo-4-(4-pyridinyl)quinoline (250 mg, 0.88 mmol), 5-methylsulfonyl pyridine-3-boronic acid (201 mg, 1.0 mmol), Pd(PPh3)4 (104 mg, 0.09 mmol), sat. aq. NaHCO3 (1.75 mL), dioxane (5 mL), 110°C, 1 h [1]. |
Why This Matters
This proven synthetic step provides procurement teams and chemists with a validated starting point, reducing the risk of failed late-stage functionalization and saving time compared to de novo synthesis of the pharmacophore.
- [1] Adams, N. D., Burgess, J. L., Darcy, M. G., Donatelli, C. A., Knight, S. D., Newlander, K. A., ... & Sarpong, M. A. (2008). Quinoline derivatives as pi3 kinase inhibitors. US20080300239A1. Example 107. View Source
- [2] Beletskaya, I. P., & Davydov, D. V. (2005). Successive substitution of halogen atoms in 4, 6-dihaloquinolines in palladium-catalyzed reactions with amines and arylboronic acids. Russian Chemical Bulletin, 54(7), 1657-1666. View Source
